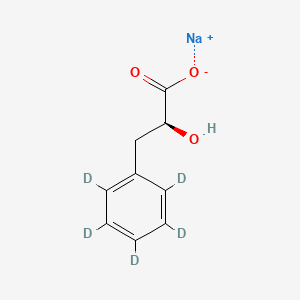

Sodium L-3-phenyl-D5-lactate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9NaO3 |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

sodium;(2S)-2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |

InChI |

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1/i1D,2D,3D,4D,5D; |

InChI Key |

DVSAFLNBVQKEKE-ZOOGVSIDSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)[O-])O)[2H])[2H].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Approaches for L 3 Phenyl D5 Lactate

Chemo-Enzymatic Synthesis of Isotope-Labeled Phenylalanine Derivatives

A powerful approach for the synthesis of Sodium L-3-phenyl-D5-lactate is through chemo-enzymatic methods. This strategy combines the flexibility of chemical synthesis for introducing isotopic labels with the high stereoselectivity of enzymatic transformations to achieve the desired chiral product.

Integration of Deuterium (B1214612) Sources in Phenyl Ring Modifications

The initial and crucial step in the synthesis of L-3-phenyl-D5-lactate is the introduction of five deuterium atoms onto the phenyl ring of a suitable precursor. This is typically achieved through chemical synthesis. One common starting material is a deuterated benzene (B151609) derivative, which can then be elaborated into a phenylalanine or phenylpyruvic acid precursor. For instance, methods have been developed for the synthesis of L-phenyl-d5-alanine, which can serve as a key intermediate.

The synthesis can involve the use of deuterated reagents and solvents to achieve high levels of isotopic enrichment. The stability of the carbon-deuterium bonds on the aromatic ring ensures that the label is retained throughout the subsequent synthetic and enzymatic steps.

Enzymatic Steps for Stereospecific L-Lactate Formation

Once a suitable D5-labeled precursor, such as D5-phenylpyruvic acid (D5-PPA), is obtained, the stereospecific formation of the L-lactate moiety is accomplished using enzymatic catalysis. The key enzyme for this transformation is L-lactate dehydrogenase (L-LDH).

L-lactate dehydrogenases are known to catalyze the reduction of α-keto acids to their corresponding L-α-hydroxy acids. While the primary substrate for L-LDH is pyruvate (B1213749), many of these enzymes exhibit broad substrate specificity and can effectively reduce larger aromatic α-keto acids like phenylpyruvic acid. Research has demonstrated the successful enzymatic reduction of phenylpyruvic acid to L-phenyllactic acid using L-LDH. Based on studies involving the enzymatic reduction of other deuterated keto acids, it is highly probable that L-LDH can also efficiently and stereospecifically reduce D5-phenylpyruvic acid to L-3-phenyl-D5-lactate.

The enzymatic reduction offers significant advantages over purely chemical methods, primarily in its ability to produce the desired L-enantiomer with high optical purity, avoiding the formation of a racemic mixture that would require subsequent resolution.

Biosynthetic Pathways and Microbial Engineering for L-3-phenyl-lactate Production

An alternative and increasingly attractive approach for the production of L-3-phenyl-lactate, which can be adapted for the synthesis of its deuterated analogue, is through microbial biosynthesis. This involves harnessing the natural metabolic pathways of microorganisms, particularly lactic acid bacteria (LAB), and potentially enhancing their production capabilities through metabolic engineering.

Enzymatic Cascades in Lactic Acid Bacteria for Aromatic Lactic Acid Synthesis

Many species of lactic acid bacteria, including those from the genera Lactobacillus and Pediococcus, are capable of producing 3-phenyllactic acid from L-phenylalanine. The primary biosynthetic route, often referred to as the "core pathway," involves a two-step enzymatic cascade.

The first step is the transamination of L-phenylalanine to phenylpyruvic acid. This reaction is catalyzed by an aminotransferase. The second step is the reduction of phenylpyruvic acid to 3-phenyllactic acid, which is catalyzed by a lactate (B86563) dehydrogenase. By supplying D5-L-phenylalanine to a culture of these bacteria, it is theoretically possible to produce L-3-phenyl-D5-lactate through their endogenous enzymatic machinery.

Investigation of Aminotransferase and Dehydrogenase Involvement

Detailed studies have elucidated the specific enzymes involved in this pathway. In Pediococcus acidilactici, an aminotransferase designated as Aat has been identified as the enzyme responsible for the initial conversion of phenylalanine to phenylpyruvic acid. Following this, a D-lactate dehydrogenase has been shown to reduce the phenylpyruvic acid to D-3-phenyllactic acid in this particular organism. However, other lactic acid bacteria possess L-lactate dehydrogenases that can produce the L-enantiomer.

The substrate specificity of these enzymes is a critical factor. Research has shown that various lactate dehydrogenases from different microbial sources can utilize phenylpyruvic acid as a substrate, with varying efficiencies. The kinetic parameters of these enzymes for this substrate have been characterized in several studies.

Table 1: Kinetic Parameters of Selected Lactate Dehydrogenases for Phenylpyruvic Acid

| Enzyme Source | Enzyme Type | Km (mM) for PPA | kcat (s-1) for PPA |

| Pediococcus pentosaceus | D-LDH | 1.73 | 173 |

| Pediococcus acidilactici | D-LDH | 2.9 | 305 |

| Lactobacillus plantarum SK002 | L1-LDH | 3.96 | - |

| Lactobacillus plantarum SK002 | D-LDH | 5.4 | - |

Data compiled from various scientific sources.

Asymmetric Synthesis Strategies for Chiral Phenyl-lactates

Beyond the chemo-enzymatic and biosynthetic routes, asymmetric chemical synthesis offers another avenue for the preparation of chiral phenyl-lactates. These methods aim to establish the stereocenter at the C2 position with high enantioselectivity.

While purely chemical asymmetric synthesis can be more complex than enzymatic methods, it offers a high degree of control and can be advantageous for large-scale production. Strategies for the asymmetric synthesis of α-hydroxy acids often involve the use of chiral auxiliaries, chiral catalysts, or the asymmetric reduction of α-keto acids.

For the synthesis of L-3-phenyl-D5-lactate, a potential asymmetric route would involve the asymmetric reduction of D5-phenylpyruvic acid using a chiral reducing agent or a catalyst. The development of such methods for deuterated substrates would be a valuable contribution to the field of isotopic labeling.

Enantioselective Conversion Techniques

Enantioselective synthesis is critical for producing the desired L-enantiomer of 3-phenyllactic acid. Biocatalytic conversion using whole-cell systems has emerged as a highly efficient strategy. This technique often involves the use of recombinant microorganisms engineered to overexpress specific enzymes that catalyze the desired stereospecific reaction.

A prominent method for synthesizing L-phenyllactic acid (L-PLA) is the asymmetric reduction of phenylpyruvic acid (PPA). mdpi.comsemanticscholar.org This conversion is effectively catalyzed by L-lactate dehydrogenase (L-LDH). To enhance the efficiency and economic viability of this process, a cofactor regeneration system is typically integrated into the biocatalyst. frontiersin.orgnih.gov The reduction of PPA by L-LDH requires the cofactor NADH, which is oxidized to NAD+. nih.gov Co-expressing an enzyme like glucose dehydrogenase (GDH) allows for the continuous regeneration of NADH from NAD+ using a co-substrate like glucose. mdpi.comsemanticscholar.org

This dual-enzyme, one-pot biotransformation system can achieve high yields and exceptional enantiomeric purity. mdpi.com For instance, research using a recombinant Escherichia coli strain co-expressing L-LDH from Lactobacillus plantarum and GDH from Bacillus megaterium demonstrated the successful conversion of PPA to L-PLA. mdpi.comsemanticscholar.org In a fed-batch bioconversion process, this system reached a yield of 103.8 mM with an enantiomeric excess (e.e.) of 99.7%. mdpi.comsemanticscholar.org The productivity of such systems is also noteworthy, highlighting their potential for industrial-scale applications. mdpi.com The synthesis of the D5-labeled variant would follow the same biocatalytic pathway, starting with a deuterated phenyl-D5-pyruvic acid precursor.

Table 1: Performance of Whole-Cell Biocatalyst Systems for L-Phenyllactic Acid Production

| Biocatalyst System | Substrate | Product | Yield (mM) | Enantiomeric Excess (e.e.) | Productivity |

|---|

Stereochemical Control in Synthesis of Related Chiral Precursors

The stereochemical control in the synthesis of this compound is fundamentally governed by the stereospecificity of the enzyme used and the synthesis of the appropriately labeled chiral precursor. The key precursor, phenylpyruvic acid, is prochiral, and the stereochemistry is established during the enzymatic reduction to form the chiral center in the lactate moiety. mdpi.com

The synthesis of related deuterated chiral compounds, such as perdeuterated D- and L-lactic acid-d4, provides a clear blueprint for the synthesis of the target molecule. nih.govnih.gov In these enzymatic syntheses, a deuterated precursor, sodium pyruvate-d3, is used as the starting material. mdpi.comnih.gov The crucial step for stereochemical control is the use of an enantiopure dehydrogenase enzyme, such as L-lactate dehydrogenase (L-LDH) for the L-enantiomer or D-lactate dehydrogenase (D-LDH) for the D-enantiomer. mdpi.comnih.gov

To achieve the desired deuteration at the C2 position of the lactate backbone, a deuterated cofactor, NADH-d1, is required. This is generated in situ from NAD+ through a coupled reaction catalyzed by formate (B1220265) dehydrogenase (FDH). nih.govnih.gov The deuterium atom is transferred from a deuterated formate, such as sodium formate-d1, to NAD+ to form NADH-d1. mdpi.comnih.gov Subsequently, the L-LDH enzyme stereospecifically transfers the deuterium from NADH-d1 to the deuterated pyruvate precursor, yielding the final deuterated lactic acid product with high enantiopurity. mdpi.comnih.gov This methodology avoids the need for deuterated solvents and offers a clean, highly stereoselective route to deuterated lactic acids. mdpi.com

This established enzymatic platform can be directly adapted for the synthesis of this compound by starting with sodium phenyl-D5-pyruvate. The combination of the deuterated phenyl precursor and the enzymatic system with a deuterated formate would yield the desired this compound with precise stereochemical and isotopic control.

Table 2: Components of an Enzymatic System for Synthesizing Deuterated L-Lactic Acid (Analogous to L-3-phenyl-D5-lactate Synthesis)

| Component | Role | Example Compound |

|---|---|---|

| Starting Precursor | Provides the carbon backbone and initial labeling | Sodium pyruvate-d3 |

| Primary Enzyme | Catalyzes stereospecific reduction | L-Lactate Dehydrogenase (L-LDH) |

| Cofactor | Provides reducing equivalent (deuteron) | Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) |

| Cofactor Regeneration Enzyme | Catalyzes in situ cofactor regeneration | Formate Dehydrogenase (FDH) |

| Deuterium Source for Cofactor | Donates deuterium to the cofactor | Sodium formate-d1 |

Metabolic Pathway Elucidation and Flux Analysis Utilizing L 3 Phenyl D5 Lactate

Tracing Carbon and Hydrogen Flux in Central Metabolism

The use of stable isotope tracers is a powerful method for measuring flux distributions and assessing metabolic changes at a systems level. frontiersin.org L-3-phenyl-D5-lactate serves as a specialized tool for tracing the flux of both carbon and hydrogen atoms originating from phenylalanine catabolism.

Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging, noninvasive modality that uses deuterium-labeled substrates to create three-dimensional maps of metabolic activity in vivo. grantome.comnih.gov While often demonstrated with deuterated glucose or acetate, the principles of DMI can be extended to other deuterated compounds like L-3-phenyl-D5-lactate. nih.govauntminnie.com Following administration of the tracer, 2H magnetic resonance imaging (MRI) scanners can detect the spatial distribution of the deuterated compound and its downstream metabolic products. nih.govismrm.org

DMI provides a significant advantage over methods like 18F-FDG-PET by offering the ability to visualize metabolism beyond substrate uptake, revealing the fate of the molecule in downstream pathways. nih.govnih.gov For instance, in neurological studies, DMI could potentially map the cerebral metabolism of phenyllactate, providing insights into brain regions actively processing phenylalanine-derived metabolites.

Complementing DMI, Deuterium Magnetic Resonance Spectroscopy (DMRS) provides detailed chemical information about the deuterated molecules present in a specific tissue volume. By analyzing the unique resonance frequencies of deuterium in different molecular environments, DMRS can identify and quantify the downstream metabolites that have incorporated the D5-phenyl group from the original tracer. grantome.com

Table 1: Hypothetical DMRS Chemical Shifts for L-3-phenyl-D5-lactate and Potential Metabolites This table illustrates the principle of DMRS, where different deuterated compounds have distinct spectral peaks, allowing for their simultaneous detection and quantification.

| Compound | Deuterium Label | Hypothetical Chemical Shift (ppm) | Metabolic Significance |

|---|---|---|---|

| L-3-phenyl-D5-lactate | Phenyl-D5 | 7.2 - 7.4 | Tracer Substrate |

| Phenyl-D5-pyruvate | Phenyl-D5 | 7.4 - 7.6 | Product of Lactate (B86563) Dehydrogenase Activity |

| Phenyl-D5-acetate | Phenyl-D5 | 7.1 - 7.3 | Product of Oxidative Decarboxylation |

| L-Phenyl-D5-alanine | Phenyl-D5 | 7.3 - 7.5 | Product of Transamination |

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques used to analyze the incorporation of stable isotopes into metabolites. frontiersin.orgnih.gov After introducing L-3-phenyl-D5-lactate into a biological system, tissue or fluid samples can be collected and analyzed. The presence of the D5 label in various downstream molecules provides direct evidence of specific pathway activities. nih.gov

The distribution of the D5-phenyl group can elucidate the relative importance of different metabolic routes. nih.gov For example, detecting Phenyl-D5-pyruvate would confirm the oxidation of the lactate moiety, while the appearance of L-Phenyl-D5-alanine would indicate that the phenyl group entered the amino acid pool via transamination reactions. Quantifying the isotopic enrichment in these downstream products allows for the calculation of metabolic flux rates through these specific pathways. nih.gov

Investigating Phenylalanine Catabolism and Related Pathways

L-3-phenyllactate is a key intermediate in the alternative catabolic pathway for phenylalanine. This pathway becomes particularly significant in conditions where the primary hydroxylation pathway is impaired. nih.govnih.gov

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). nih.govnih.gov This deficiency prevents the conversion of phenylalanine to tyrosine, leading to the accumulation of phenylalanine and its diversion into alternative pathways, resulting in high levels of metabolites like phenyllactate and phenylpyruvate. nih.govmdpi.com

In non-clinical research models of PKU, such as genetically modified mice or cell culture systems, L-3-phenyl-D5-lactate is an invaluable tool. biorxiv.org By introducing this tracer, researchers can investigate the kinetics and consequences of phenyllactate accumulation. It allows for precise tracking of how excess phenyllactate is metabolized, stored, or excreted. pnas.org This can help identify secondary metabolic bottlenecks or compensatory pathways that become active in the disease state.

Table 2: Illustrative Flux Analysis in a Non-Clinical PKU Model System This hypothetical data shows how L-3-phenyl-D5-lactate could be used to compare metabolic fluxes between a healthy (Control) and a PKU model system, revealing the dramatic shift in phenylalanine catabolism.

| Metabolic Pathway | Measured Flux (Relative Units) - Control Model | Measured Flux (Relative Units) - PKU Model | Implication |

|---|---|---|---|

| Phenylalanine -> Tyrosine | 98.5 | < 1.0 | Primary pathway is blocked in PKU. |

| Phenylalanine -> Phenylpyruvate | 1.0 | 45.0 | Alternative pathway is highly active in PKU. |

| Phenylpyruvate -> Phenyllactate | 0.5 | 54.0 | Significant accumulation of phenyllactate in PKU. |

| Phenyllactate -> Phenylacetate | < 0.1 | 15.0 | Further catabolism of accumulated metabolites. |

Metabolic reprogramming is a hallmark of many cellular processes, including immune cell activation and diseases like cancer and fibrosis. biorxiv.orgmdpi.com Cells alter their metabolic pathways to meet the demands of their environment or state. nih.gov Lactate, in its various forms, is now recognized not just as a metabolic byproduct but as a key signaling molecule that can influence these reprogramming events. nih.govnih.gov

In in vitro systems, L-3-phenyl-D5-lactate can be used to study how phenylalanine metabolism is reprogrammed under different conditions. For example, researchers can expose cultured cells (e.g., fibroblasts, immune cells) to inflammatory stimuli and use the tracer to determine how the catabolism of phenyllactate is altered. biorxiv.orgnih.gov This approach can reveal whether phenyllactate contributes to pro-inflammatory or anti-inflammatory pathways and identify the enzymes and transporters involved. These studies help to understand the interplay between amino acid metabolism and cellular function. frontiersin.org

Dynamics of Lactate Metabolism and Intermediary Substrates

Historically viewed as a waste product of glycolysis, lactate is now understood to be a critical intermediary substrate in energy metabolism, shuttling between different cells and tissues to be used as a fuel source. nih.govyoutube.com Isotopic tracers are essential for studying these complex dynamics in vivo and in vitro. nih.govbibliotek.dk

L-3-phenyl-D5-lactate, as a structural analog of lactate, can be used to probe the activity of lactate transporters and enzymes. The D5-phenyl group provides a distinct tag that allows it to be differentiated from the much larger endogenous pool of unlabeled lactate. This enables the study of transport kinetics and conversion rates specifically related to this phenylalanine-derived metabolite. nih.gov Such studies can determine how different cell types, such as neurons or muscle cells, take up and utilize phenyllactate, contributing to a broader understanding of how amino acid metabolism is integrated with central energy pathways. youtube.comnih.gov

Deuterium Exchange and Incorporation into Lactate Pools

Upon introduction into a biological system, Sodium L-3-phenyl-D5-lactate can participate in enzyme-catalyzed reactions, leading to the transfer of its deuterium-labeled phenyl group. The stability of the deuterium labels on the aromatic ring prevents their exchange with protons from water, ensuring that the D5-phenyl group remains intact as it is transferred between molecules. This allows for precise tracking of the carbon skeleton of phenyllactate.

One of the primary applications of L-3-phenyl-D5-lactate is to study the dynamics of lactate pools. While not a direct substrate for the central lactate pool, its metabolism is linked to it through shared enzymatic machinery. The study of deuterated lactate analogues has been instrumental in probing the activity of enzymes like lactate dehydrogenase in vivo. hmdb.canih.gov

Interactive Data Table: Hypothetical Deuterium Enrichment in Metabolites Following Administration of this compound

The following table illustrates the expected pattern of deuterium enrichment in key metabolites over time in a hypothetical tracer experiment. This demonstrates how the deuterium label from L-3-phenyl-D5-lactate is incorporated into related metabolic pools.

| Time Point | L-3-phenyl-D5-lactate Enrichment (%) | Phenylpyruvate-D5 Enrichment (%) | Phenylalanine-D5 Enrichment (%) | Lactate Enrichment (%) |

| 0 min | 100 | 0 | 0 | 0 |

| 30 min | 75 | 15 | 5 | <1 |

| 60 min | 50 | 25 | 10 | <1 |

| 120 min | 20 | 30 | 15 | <1 |

Note: This table is a simplified representation and actual enrichment values would vary based on experimental conditions.

Linkages to Pyruvate (B1213749) and Amino Acid Metabolic Cycles

The metabolic pathways of L-3-phenyllactate are intricately linked to both pyruvate and amino acid metabolism. L-3-phenyllactate is synthesized from phenylpyruvate, a keto acid that is formed from the amino acid phenylalanine through transamination. hmdb.ca This reaction is a key step in the catabolism of phenylalanine.

The administration of L-3-phenyl-D5-lactate allows for the investigation of the reversibility of these reactions and the flux through related pathways. The deuterium-labeled phenyl group can be traced from L-3-phenyllactate back to phenylpyruvate and subsequently to phenylalanine. This provides a measure of the rate of interconversion between these metabolites.

Furthermore, the metabolism of L-3-phenyllactate is connected to the central carbon metabolism through pyruvate. The enzyme lactate dehydrogenase, which can interconvert lactate and pyruvate, can also act on other alpha-keto acids and their corresponding alpha-hydroxy acids, including phenylpyruvate and phenyllactate. hmdb.ca While the direct conversion of L-3-phenyllactate to a central lactate pool is not the primary route, the shared enzymatic pathways create a link.

In conditions such as phenylketonuria (PKU), where the metabolism of phenylalanine is impaired, there is an accumulation of phenylpyruvate and consequently L-3-phenyllactate. hmdb.cahmdb.ca The use of L-3-phenyl-D5-lactate in research models of PKU could provide valuable insights into the altered metabolic fluxes in this disease state.

Enzymatic Studies and Stereochemical Considerations of L 3 Phenyl D5 Lactate

Kinetic and Mechanistic Studies of Lactate (B86563) Dehydrogenases (LDH)

Lactate dehydrogenases (EC 1.1.1.27) are a well-studied class of oxidoreductases that catalyze the reversible conversion of pyruvate (B1213749) to lactate, using NADH as a cofactor. nih.govnih.gov While their primary substrate is pyruvate, many LDH isoforms exhibit "promiscuous" activity towards other 2-oxoacids, including the aromatic substrate phenylpyruvate, the precursor to L-3-phenyllactate. medcraveonline.com

L-LDH isoforms are highly stereospecific, exclusively producing or acting upon the L-enantiomer of lactate. sigmaaldrich.com This stereospecificity generally extends to aromatic substrates. When reducing phenylpyruvate, L-LDH isoforms yield L-3-phenyllactate with high enantiomeric excess. mdpi.com However, the efficiency of this conversion varies significantly between different LDH isoforms.

LDH is a tetrameric enzyme composed of two primary subunit types: M (muscle) and H (heart), which can combine to form five different isoenzymes (LDH-1 to LDH-5). nih.govwikipedia.org LDH-5 (M4), found in skeletal muscle and liver, generally favors the reduction of pyruvate to lactate. nih.govresearchgate.net In contrast, LDH-1 (H4), predominant in heart tissue, preferentially oxidizes lactate to pyruvate. nih.govresearchgate.net This difference in preference also applies to aromatic substrates. The active site of LDH-1 binds pyruvate more tightly than LDH-5, a characteristic that influences its interaction with the bulkier phenylpyruvate molecule. researchgate.net

The catalytic efficiency of LDH with phenylpyruvate is generally lower than with its native substrate, pyruvate, due to the steric bulk of the phenyl group. medcraveonline.com For instance, the LDH from Plasmodium falciparum shows high specificity for pyruvate and is less efficient with bulkier substrates. nih.gov However, certain bacterial L-LDH enzymes, such as the one from Lactobacillus plantarum, have been successfully used for the efficient conversion of phenylpyruvic acid to L-phenyllactate. mdpi.com Similarly, an L-LDH from Bacillus coagulans has been employed for the same purpose. mdpi.com These findings highlight that while the fundamental stereospecificity is conserved, the substrate tolerance and catalytic rates are isoform-dependent.

Table 1: Substrate Specificity of Various Dehydrogenases for Phenylpyruvate

| Enzyme Source | Enzyme Type | K |

k |

k |

Reference |

|---|---|---|---|---|---|

| Pediococcus pentosaceus | D-LDH | 1.73 | 173 | 100 | nih.gov |

| Sporolactobacillus inulinus | D-LDH1 | 0.36 | 481.10 | 1336.39 | bohrium.com |

| Lactobacillus rossiae (Wild-Type) | D-LDH | - | - | 0.43 | rsc.org |

Note: The table includes data for D-LDH as kinetic data for L-LDH with phenylpyruvate is less commonly reported in comparative tables. This data illustrates the range of efficiencies observed for this substrate.

The use of isotopically labeled substrates like L-3-phenyl-D5-lactate is a powerful tool for investigating enzyme reaction mechanisms through the study of kinetic isotope effects (KIEs). libretexts.org A KIE is the change in reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org

In the context of L-3-phenyl-D5-lactate, the deuterium (B1214612) atoms are located on the phenyl ring, which is not the site of the chemical bond changes during the oxidation reaction catalyzed by LDH. The reaction center is the C2-hydroxyl group, which is oxidized to a ketone. Therefore, the substitution of hydrogen with deuterium on the phenyl ring would be expected to produce a secondary kinetic isotope effect (SKIE), not a primary one. wikipedia.org

Primary KIEs are observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction and are typically large (kH/kD values of 2–7). libretexts.orgepfl.ch In contrast, SKIEs arise from isotopic substitution at a position adjacent to or further from the reaction center. wikipedia.org These effects are generally much smaller, with kH/kD values often ranging from 0.8 to 1.4. wikipedia.org For L-3-phenyl-D5-lactate, the D5-labeling on the aromatic ring is distant from the C-H bond being cleaved during oxidation. Any observed KIE would likely be very small and reflect subtle changes in hyperconjugation or steric effects within the enzyme's active site during the transition state. No significant alterations to the primary catalytic mechanism or the stereospecificity of the enzyme would be anticipated due to this specific labeling pattern.

Aromatic Lactate Dehydrogenases (ALDH) and Their Catalytic Mechanisms

Distinct from conventional LDHs, a class of enzymes known as aromatic lactate dehydrogenases (ALDH) or aromatic 2-oxoacid reductases (EC 1.1.1.110) exhibit high specificity for aromatic substrates like phenylpyruvate and its derivatives. genome.jpnih.gov These enzymes are crucial in the metabolism of aromatic amino acids in certain microorganisms. genome.jpresearchgate.net

ALDHs have been identified and characterized primarily in bacteria and some yeasts. For example, enzymes from anaerobic bacteria like Clostridium sporogenes are involved in the fermentation pathways of phenylalanine, tyrosine, and tryptophan, converting their corresponding 2-oxoacids to 2-hydroxyacids. genome.jp An enzyme from Candida maltosa shows similar activity. genome.jp

A specialized dehydrogenase, FrsC, involved in the biosynthesis of the natural product FR900359, was identified as an L-phenyllactate-forming enzyme. nih.gov Unlike typical LDHs that show broad substrate specificity, FrsC was found to be highly specific for phenylpyruvate (PPA) and its hydroxylated form (OH-PPA), demonstrating significantly lower catalytic efficiency with other substrates. nih.gov This high specificity suggests an evolutionary adaptation for a specialized metabolic role. nih.gov In human gut-associated Bifidobacterium species, an aromatic lactate dehydrogenase is part of a pathway that can convert indole (B1671886) into the immunomodulatory metabolite indole-3-lactic acid. researchgate.net

The structural basis for substrate specificity and stereoselectivity in dehydrogenases lies within the architecture of their active sites. nih.govresearchgate.net The evolution of LDHs from malate (B86768) dehydrogenases (MDHs) involved key mutations, notably a change from Arginine to Glutamine at a critical position (Q102 in many LDHs), which altered the substrate binding pocket to favor pyruvate over the larger oxaloacetate. nih.gov

For enzymes that accommodate bulky aromatic substrates like phenylpyruvate, the active site must be larger or more flexible. In the specialized ALDH FrsC, a unique structure of the substrate specificity loop is thought to be responsible for its high affinity for aromatic substrates. nih.gov Similarly, site-directed mutagenesis studies on D-LDH from Sporolactobacillus inulinus identified a key residue (Ile307) at the substrate entrance. bohrium.com A mutation at this position could reduce steric hindrance, thereby enhancing the enzyme's ability to reduce phenylpyruvate efficiently. bohrium.com

In some apicomplexan parasites like Babesia orientalis, the LDH enzyme features a peptide insertion in the active site loop, creating a larger catalytic pocket compared to its mammalian counterparts, which contributes to its substrate specificity. frontiersin.org These structural features—active site volume, specific amino acid residues, and loop flexibility—are the primary determinants that govern whether a dehydrogenase will preferentially bind small aliphatic substrates like pyruvate or larger aromatic ones like phenylpyruvate, and whether it will do so with high stereoselectivity. nih.govfrontiersin.org

Biocatalytic Applications for Stereospecific Transformations

The high stereospecificity of L-LDH and ALDH enzymes makes them valuable tools for biocatalysis, particularly for the synthesis of optically pure α-hydroxy acids like L-3-phenyllactate. a-z.lufrontiersin.org L-3-phenyllactate is a valuable building block for pharmaceuticals and the synthesis of biodegradable polymers with unique properties, such as high UV absorbance. frontiersin.org

To overcome the high cost of the NADH cofactor required for the reduction reaction, biocatalytic systems often employ a cofactor regeneration cycle. frontiersin.org This is commonly achieved by co-expressing the LDH with a second dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). mdpi.coma-z.lu For example, a whole-cell biocatalyst was developed using recombinant E. coli that co-expressed L-LDH from Lactobacillus plantarum and GDH from Bacillus megaterium. mdpi.com In this system, GDH oxidizes glucose to gluconic acid, which simultaneously regenerates the NADH needed by the L-LDH to reduce phenylpyruvic acid (PPA) to L-phenyllactate. mdpi.com This approach led to the production of L-phenyllactate with an excellent enantiomeric excess of 99.7%. mdpi.com

Another strategy involves a two-step cascade where L-phenylalanine is first converted to PPA by an L-amino acid deaminase, and the resulting PPA is then reduced to phenyllactic acid by a dehydrogenase. a-z.lugenscript.com Engineering of the enzymes themselves, through rational design or directed evolution, can also enhance their stability and activity towards non-native substrates, further improving the efficiency of these biocatalytic processes. rsc.orgdntb.gov.ua

Table 2: Examples of Biocatalytic Systems for L-Phenyllactate (L-PLA) Production

| Enzyme System | Host Organism | Cofactor Regeneration Enzyme | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| L-LDH (L. plantarum) + GDH (B. megaterium) | E. coli (whole cell) | GDH | Phenylpyruvic Acid | 103.8 mM | 99.7% | mdpi.com |

| L-LDH + L-AAD + FDH | E. coli | FDH | L-Phenylalanine | 100% conversion (from 30 g/L) | Not specified | a-z.lu |

| L-LcLDH1 (mutant) + LsGDH (mutant) | In vitro | GDH | Phenylpyruvic Acid | 90.0% (from 400 mM) | >99.9% | dntb.gov.ua |

Enzyme Engineering for Enhanced Production of Chiral L-3-phenyl-lactate

The production of enantiomerically pure L-3-phenyl-lactate (L-PLA) via biocatalysis is a highly sought-after alternative to chemical synthesis, which often results in racemic mixtures. frontiersin.org Central to this biological approach are L-lactate dehydrogenases (L-LDHs), which catalyze the stereoselective reduction of phenylpyruvic acid (PPA) to L-PLA. sci-hub.semedcraveonline.com However, the efficiency of wild-type enzymes is often suboptimal for industrial applications due to factors like low catalytic activity towards the bulky PPA substrate and potential substrate inhibition. frontiersin.org Consequently, enzyme engineering has become a pivotal strategy to develop robust biocatalysts with enhanced production capabilities.

A primary focus of enzyme engineering has been the use of site-directed mutagenesis to modify key amino acid residues within the active site of L-LDHs. These modifications aim to reduce steric hindrance and improve the enzyme's affinity and catalytic efficiency for PPA. For instance, researchers have successfully engineered L-lactate dehydrogenase from Lactobacillus plantarum (L-LcLDH1) by targeting specific residues predicted to influence substrate binding. frontiersin.org A double mutant, L-LcLDH1Q88A/I229A, expressed in Pichia pastoris, exhibited a specific activity of 447.6 U/mg, which was a remarkable 38.26-fold increase compared to the wild-type enzyme. frontiersin.org The catalytic efficiency (kcat/Km) of this engineered variant was 94.3 mM⁻¹ s⁻¹, representing a 67.4-fold improvement over the wild-type. frontiersin.org

Similarly, rational design has been applied to D-lactate dehydrogenases to enhance their activity towards PPA for the production of D-PLA. Studies on D-LDH from Lactobacillus pentosus involved mutating residues like Tyr52 and Phe299 to accommodate the larger substrate. medcraveonline.com Replacing Tyr52 with smaller hydrophobic residues such as Leucine, Valine, or Alanine was shown to reduce steric hindrance and significantly boost the synthesis of phenyllactic acid. medcraveonline.com These examples underscore the power of rational protein design, often guided by structural analysis and computational modeling, to tailor enzyme properties for specific industrial bioconversions. researchgate.netresearchgate.net

| Original Enzyme | Engineered Mutant | Host Organism | Key Improvement(s) | Reference |

|---|---|---|---|---|

| L-LcLDH1 (from Lactobacillus plantarum) | L-LcLDH1Q88A/I229A | Pichia pastoris | 38.26-fold higher specific activity; 67.4-fold higher catalytic efficiency (kcat/Km) compared to wild-type. | frontiersin.org |

| D-LDH (from Lactobacillus pentosus) | Tyr52Leu | E. coli | Enhanced enzymatic activity towards the bulkier PPA substrate by reducing steric hindrance. | medcraveonline.com |

| Nitrobenzene nitroreductase (nbzA) | Optimized mutants through site-directed mutagenesis | E. coli | Increased product yield in a multi-enzyme system for 3-Amino-2-Hydroxy Acetophenone production. | researchgate.net |

Investigation of Cofactor Regeneration Systems in Enzymatic Cascades

The enzymatic reduction of PPA to L-PLA by lactate dehydrogenases is dependent on the nicotinamide (B372718) cofactor NADH, which is oxidized to NAD+ during the reaction. frontiersin.orgmdpi.com The high cost of supplying NADH stoichiometrically makes its continuous regeneration a critical requirement for developing economically viable and sustainable industrial processes. frontiersin.org To address this, significant research has focused on creating efficient in-situ cofactor regeneration systems by coupling the primary reaction with a secondary, NADH-producing enzyme within a cascade. frontiersin.orgresearchgate.net

A widely adopted and effective strategy is the use of a glucose dehydrogenase (GDH) to regenerate NADH from NAD+. frontiersin.orgmdpi.com In this system, GDH catalyzes the oxidation of inexpensive glucose to gluconic acid, concurrently reducing NAD+ to NADH. frontiersin.org This regenerated NADH is then immediately available for the L-LDH-catalyzed reduction of PPA. This dual-enzyme system not only replenishes the essential cofactor but also drives the equilibrium of the primary reaction towards product formation. For example, a system coupling the engineered L-LcLDH1Q88A/I229A with a glucose dehydrogenase variant (LsGDHD255C) enabled the complete conversion of 400 mM PPA within 6 hours, achieving a 90.0% yield of L-PLA with an excellent enantiomeric excess of over 99.9%. frontiersin.org

Another common approach involves using formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH. researchgate.netnih.gov This system is advantageous as the byproduct, CO2, is volatile and easily removed. Whole-cell biocatalysis, often using recombinant E. coli engineered to co-express both the lactate dehydrogenase and the regeneration enzyme (like GDH or FDH), has proven to be a robust method. researchgate.netmdpi.comnih.gov This approach contains the entire enzymatic cascade within the cell, providing a stable environment for the enzymes and simplifying the process. In one study, co-expression of L-LDH from L. plantarum and GDH from Bacillus megaterium in E. coli resulted in a system capable of producing 103.8 mM L-PLA with 99.7% enantiomeric excess during fed-batch bioconversion. mdpi.comnih.gov These enzymatic cascades, particularly when housed in whole-cell systems, represent a powerful and efficient strategy for the sustainable production of chiral compounds like L-3-phenyl-lactate. nih.govresearchgate.net

| Primary Enzyme | Cofactor Regeneration Enzyme | System Type | Substrate | Product Concentration / Yield | Reference |

|---|---|---|---|---|---|

| L-LcLDH1Q88A/I229A | Glucose Dehydrogenase (LsGDHD255C) | In vitro dual-enzyme catalysis | Phenylpyruvic Acid (PPA) | 90.0% yield from 400 mM PPA; >99.9% ee | frontiersin.org |

| L-Lactate Dehydrogenase (from L. plantarum) | Glucose Dehydrogenase (from B. megaterium) | Recombinant E. coli whole-cell | Phenylpyruvic Acid (PPA) | 103.8 mM L-PLA; 99.7% ee | mdpi.comnih.gov |

| D-Lactate Dehydrogenase | Formate Dehydrogenase (from C. boidinii) | Recombinant E. coli whole-cell | Phenylpyruvic Acid (PPA) | 78% conversion, a 3.4-fold increase | researchgate.net |

| D-Lactate Dehydrogenase | Glutamate (B1630785) Dehydrogenase (rocG) | Recombinant E. coli whole-cell | Phenylalanine | Enhanced D-PLA production by increasing NADH availability. | igem.org |

Advanced Analytical and Spectroscopic Research Methodologies for L 3 Phenyl D5 Lactate

Mass Spectrometry (MS)-Based Techniques for Isotope Enrichment Analysis

Mass spectrometry is a cornerstone for the analysis of stable isotope-labeled compounds, offering high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the quantification and identification of Sodium L-3-phenyl-D5-lactate and its metabolites in biological matrices. lcms.cz The method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. lcms.cz

In a typical LC-MS/MS workflow, the sample, often a biological fluid like plasma or urine, undergoes extraction to isolate the analytes of interest. nih.gov This is followed by chromatographic separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. nih.govmdpi.com The separated compounds are then introduced into the mass spectrometer.

For quantitative analysis, a stable isotope dilution technique is frequently employed, where a known amount of an isotopically labeled internal standard is added to the sample. chromforum.org In the case of analyzing endogenous L-3-phenyllactate, this compound itself can serve as the ideal internal standard due to its similar chemical and physical properties, which helps to correct for matrix effects and variations during sample preparation and analysis. chromforum.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. uea.ac.uk For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻, and the product ions would be characteristic fragments.

Qualitative profiling involves identifying metabolites of L-3-phenyl-D5-lactate. This is achieved by searching for predicted metabolites and their characteristic isotopic patterns in full-scan mass spectra or by using data-independent acquisition (DIA) methods. lcms.cz

Table 1: Illustrative LC-MS/MS Parameters for L-3-phenyl-D5-lactate Analysis

| Parameter | Setting |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from 1% to 99% B |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -2700 V |

| Precursor Ion (m/z) | [M-H]⁻ of L-3-phenyl-D5-lactate |

| Product Ions (m/z) | Characteristic fragments |

This table presents typical starting parameters; optimization is necessary for specific applications and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is another key technique, particularly for volatile and semi-volatile metabolites. metbio.net For non-volatile compounds like L-3-phenyllactate, a derivatization step is required to increase their volatility and thermal stability. metbio.netnih.gov Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or reagents for forming pentafluorobenzyl (PFB) esters. nih.govnih.gov

In metabolic studies, GC-MS is highly effective for profiling organic acids. nih.gov The use of deuterated standards, such as this compound, is crucial for accurate quantification. nih.gov The deuterium-labeled phenyl ring provides a distinct mass shift in the mass spectrum, allowing for clear differentiation from its non-labeled counterpart and endogenous compounds. researchgate.net A study on phenylalanine metabolites utilized GC-MS with negative ion chemical ionization (NICI) for the analysis of PFB derivatives, demonstrating high sensitivity. nih.govpsu.edu

Table 2: Example GC-MS Analysis Steps for L-3-phenyl-D5-lactate

| Step | Description |

| Sample Preparation | Extraction of organic acids from the biological matrix. |

| Derivatization | Reaction with a silylating agent (e.g., MSTFA) or PFB-Br to create volatile derivatives. nih.govnih.gov |

| GC Separation | Separation on a capillary column (e.g., DB-5ms) with a programmed temperature ramp. nih.gov |

| MS Detection | Electron ionization (EI) or negative ion chemical ionization (NICI) is used. Full scan mode for metabolite identification and selected ion monitoring (SIM) for targeted quantification. metbio.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Tracing

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and is uniquely suited for tracing metabolic pathways using stable isotopes.

Deuterium (2H) NMR for Metabolic Flux Quantification

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, making it an excellent tool for tracing the metabolic fate of deuterium-labeled substrates like L-3-phenyl-D5-lactate. qeios.com By monitoring the appearance of the deuterium signal in various metabolites over time, researchers can quantify metabolic fluxes. qeios.com Deuterium metabolic imaging (DMI) is an emerging in vivo application of this principle. qeios.com Although ²H NMR has lower sensitivity compared to proton (¹H) NMR, advancements in high-field magnets and cryogenic probes have significantly improved its feasibility for metabolic studies.

Application of Multinuclear NMR (e.g., 13C-NMR) in Conjunction with Deuterium Labeling

Combining deuterium labeling with Carbon-13 (¹³C) NMR provides a more comprehensive view of metabolic pathways. qeios.com In a typical experiment, a ¹³C-labeled substrate (like ¹³C-glucose) is administered along with the deuterium-labeled compound. The incorporation of ¹³C into different metabolites can be tracked by ¹³C NMR, revealing pathway activities. plos.orgmdpi.com The presence of the deuterium label from L-3-phenyl-D5-lactate can influence the ¹³C NMR spectra of metabolites that have incorporated both labels, providing additional layers of information about metabolic interactions. acs.org Heteronuclear correlation techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to correlate ¹H, ¹³C, and even ¹⁵N signals, aiding in the unambiguous identification of labeled metabolites in complex mixtures. plos.orgnih.gov

Chromatographic Resolution Techniques for Enantiomeric Purity Assessment

The biological activity of chiral molecules often depends on their stereochemistry. Therefore, assessing the enantiomeric purity of L-3-phenyl-D5-lactate is critical. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive is the most common method for this purpose. researchgate.netmdpi.com

Several studies have reported the successful enantiomeric separation of phenyllactic acid using HPLC. researchgate.netnih.gov One approach involves using a chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin, with a standard reversed-phase column. researchgate.net Another highly effective method is to use a chiral stationary phase, such as one based on a macrocyclic glycopeptide like teicoplanin. mdpi.com These chiral selectors create a transient diastereomeric complex with the enantiomers of phenyllactic acid, leading to different retention times and thus, separation. The separated enantiomers can be detected by UV absorbance or by a mass spectrometer for enhanced sensitivity and specificity. A study on honey extracts successfully used a Chirallica PST-4 column to determine the high enantiomeric excess of (-)-3-phenyllactic acid. nih.govirb.hr

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Chiral HPLC is a cornerstone technique for separating enantiomers, which are non-superimposable mirror-image molecules. researchgate.net Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the introduction of a chiral element into the chromatographic system. researchgate.net This creates a transient diastereomeric interaction between the analyte enantiomers and the chiral selector, leading to different retention times and enabling their separation. researchgate.net For compounds like 3-phenyllactic acid, two primary strategies are employed: the use of a chiral stationary phase (CSP) or the addition of a chiral mobile phase additive (CMPA). researchgate.netresearchgate.net

Chiral Stationary Phases (CSPs): CSPs are the most direct and widely used method for chiral separations in HPLC. researchgate.net In this approach, a chiral selector is chemically bonded or immobilized onto the surface of the silica (B1680970) support material of the column. researchgate.net Several types of CSPs have proven effective for resolving various classes of chiral compounds, including acidic molecules. researchgate.netmdpi.com

Polysaccharide-based CSPs: These are among the most versatile and popular CSPs. nih.gov Columns such as Chiralcel OJ-H, which is based on cellulose (B213188) tris-(4-methyl benzoate), have been successfully used to resolve the enantiomers of DL-3-phenyllactic acid. nih.govcolab.ws The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors in columns such as the Astec® CHIROBIOTIC® series. mdpi.comsigmaaldrich.comsigmaaldrich.com These CSPs are particularly effective for separating polar and ionizable compounds, including α-hydroxy acids, through multiple interaction mechanisms like hydrogen bonding, ionic interactions, and inclusion complexation. mdpi.comsigmaaldrich.com

Chiral Mobile Phase Additives (CMPAs): An alternative approach involves using a standard achiral column (such as a C18 column) and adding a chiral selector to the mobile phase. researchgate.netresearchgate.net This method is often cost-effective and versatile. researchgate.net Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are common CMPAs. researchgate.netmedcraveonline.com The cyclodextrin (B1172386) forms a transient inclusion complex with the analyte enantiomers. The different stability of these diastereomeric complexes for each enantiomer results in differential migration through the column, leading to their separation. researchgate.net

The analysis of this compound utilizes these principles. While the chromatographic separation resolves the L- and D-enantiomers, the deuteration is typically leveraged in the detection stage, most commonly with a mass spectrometer (LC-MS). The five-dalton mass difference allows for precise quantification and differentiation from any endogenous, non-deuterated phenyllactic acid, making it an ideal internal standard for pharmacokinetic and metabolomic studies. nih.govpsu.edu

Method Development for DL-3-phenyllactic Acid Enantiomers

The development of a robust and reliable HPLC method is crucial for accurately quantifying the enantiomers of 3-phenyllactic acid. Research has led to validated methods using both chiral stationary phases and chiral mobile phase additives. These methods are designed to be sensitive, specific, and precise. nih.gov

One extensively documented method utilizes a polysaccharide-based CSP to achieve enantiomeric resolution. nih.govcolab.ws This direct approach is valued for its efficiency and reproducibility in separating the enantiomers of DL-3-phenyllactic acid and related compounds. The specific conditions were optimized to achieve baseline separation. nih.gov

Table 1: HPLC Method Parameters using a Chiral Stationary Phase

| Parameter | Value |

|---|---|

| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) nih.govcolab.ws |

| Chiral Stationary Phase | Cellulose tris-(4-methyl benzoate) nih.gov |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) nih.govcolab.ws |

| Flow Rate | 0.5 mL/min nih.govcolab.ws |

| Temperature | 25 °C nih.govcolab.ws |

| Detection | UV at 261 nm nih.govcolab.ws |

Another successful strategy involves the use of a chiral mobile phase additive with a conventional reversed-phase column. researchgate.netresearchgate.net This method's development required systematic investigation into several factors that influence enantioselective separation, including the type and concentration of the cyclodextrin, the pH of the buffer, and the column temperature. researchgate.net Baseline separation was achieved by carefully optimizing these parameters. researchgate.net

Table 2: HPLC Method Parameters using a Chiral Mobile Phase Additive

| Parameter | Value |

|---|---|

| Column | Inertsil ODS-SP (150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | 0.05% TFA buffer : Methanol (90:10, v/v) researchgate.net |

| Chiral Additive | Hydroxypropyl-β-cyclodextrin (HP-β-CD) researchgate.netresearchgate.net |

| pH | 2.5 researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Temperature | 30 °C researchgate.net |

| Detection | UV (wavelength not specified in source) |

Both methods demonstrate effective and validated approaches for the crucial task of separating the enantiomers of 3-phenyllactic acid. The choice of method often depends on available instrumentation, cost considerations, and the specific requirements of the analysis. For this compound, these separation techniques, when paired with mass spectrometry, provide a powerful platform for advanced research.

Applications in Biological Systems Research Non Clinical Contexts

Metabolic Investigations in Cellular Models

The study of cellular metabolism is fundamental to understanding cell physiology, proliferation, and response to environmental changes. Isotopic tracers are crucial for mapping the flow of molecules through metabolic pathways.

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. Their metabolism is characterized by high rates of glucose consumption and lactate (B86563) production, even in the presence of sufficient oxygen—a phenomenon similar to the Warburg effect observed in cancer cells. uq.edu.au This metabolic inefficiency, leading to the accumulation of waste products like lactate, can negatively impact cell growth and protein production. uq.edu.au

A key metabolic event in CHO cell cultures is the "lactate switch," where cells transition from producing lactate during the exponential growth phase to consuming it during the stationary phase. nih.govresearchgate.net Understanding and controlling this switch is critical for optimizing culture performance. nih.gov The balance between glycolysis and mitochondrial oxidative phosphorylation, particularly the availability of pyruvate (B1213749) and the cellular redox state (NAD+/NADH ratio), are driving forces behind this metabolic shift. researchgate.net

In this context, Sodium L-3-phenyl-D5-lactate can be used as a tracer to investigate the dynamics of lactate transport and utilization. By introducing this labeled compound into the culture medium, researchers can monitor its uptake and conversion, providing insights into:

The activity of monocarboxylate transporters responsible for lactate influx.

The kinetics of the reverse reaction catalyzed by lactate dehydrogenase (LDH), converting lactate back to pyruvate.

The subsequent fate of the pyruvate carbon skeleton within the Citric Acid (TCA) cycle.

This approach helps to precisely characterize the metabolic phenotype of different CHO cell clones, aiding in the selection of lines with more efficient metabolic profiles for industrial applications. plos.org

| Metabolic Phase | Primary Carbon Source | Key Metabolic Activity | Primary Byproduct | Relevance |

|---|---|---|---|---|

| Exponential Growth | Glucose, Glutamine | High Glycolytic Flux | Lactate, Ammonia | Rapid biomass accumulation, often inefficient metabolism. researchgate.net |

| Stationary Phase | Glucose, Lactate | Shift to Lactate Consumption ("Lactate Switch") | Reduced Lactate | Associated with improved culture longevity and productivity. nih.gov |

Cellular bioenergetics involves the processes of energy conversion and utilization. Stable isotope tracers are instrumental in quantifying the flux through different energy-producing pathways. While compounds like ¹³C-labeled glucose or glutamine are common, deuterated molecules offer an alternative with a low natural background signal. bohrium.com

This compound can be employed as a tracer to study the contribution of exogenous lactate-like molecules to the cell's energy budget. By using techniques like mass spectrometry to follow the deuterated label, researchers can determine the extent to which the compound is oxidized in the TCA cycle versus being used for biosynthesis. This is particularly relevant in cell types that are adapted to use lactate as a fuel source, such as certain cancer cells or neurons. The use of such tracers in plate-based assays allows for real-time monitoring of metabolic fluxes in response to various stimuli or inhibitors, providing a robust method for appraising metabolic phenotypes. mdpi.com

Microbial Metabolism and Fermentation Studies

Aromatic lactic acids, including 3-phenyllactic acid (PLA), are metabolites produced by various bacteria, notably Lactic Acid Bacteria (LAB), through the metabolism of aromatic amino acids. biorxiv.orgmdpi.com These compounds contribute to the flavor profiles of fermented foods and possess antimicrobial properties. mdpi.com

Pediococcus acidilactici, a bacterium frequently found in fermented vegetables and dairy products, is known to produce 3-phenyllactic acid from the amino acid phenylalanine. frontiersin.orgnih.gov The primary metabolic route involves two steps: first, the transamination of phenylalanine to phenylpyruvic acid, followed by the reduction of phenylpyruvic acid to 3-phenyllactic acid by a dehydrogenase. frontiersin.org Isotope tracing studies using ¹⁵N-labeled phenylalanine have confirmed that pyruvate acts as the amino group acceptor in this transamination reaction in P. acidilactici. frontiersin.orgfrontiersin.org

Bifidobacterium species, which are key commensal microbes in the human gut, also produce aromatic lactic acids. For instance, Bifidobacterium infantis can metabolize tryptophan to produce indole-3-lactic acid, a related compound that has been shown to have immunomodulatory effects. micropspbgmu.ru

This compound is an indispensable tool in these studies, primarily serving as an internal standard for the accurate quantification of naturally produced 3-phenyllactic acid by mass spectrometry. Its known concentration and distinct mass allow for precise measurements in complex matrices like fermentation broths or food samples.

| Bacterial Species | Precursor Amino Acid | Aromatic Lactic Acid Produced | Key Enzyme/Pathway | Significance |

|---|---|---|---|---|

| Pediococcus acidilactici | Phenylalanine | 3-Phenyllactic acid (PLA) | Aminotransferase (Aat), Dehydrogenase frontiersin.org | Contributes to antifungal properties in fermented foods. frontiersin.org |

| Bifidobacterium infantis | Tryptophan | Indole-3-lactic acid (ILA) | Aromatic lactate dehydrogenase | Plays a role in host immune modulation. micropspbgmu.ru |

| Clostridium sporogenes | Tryptophan | Indolelactic acid | Reductive Stickland metabolism (fld pathway) nih.gov | Gut microbe-derived metabolite that enters host circulation. nih.gov |

Beyond quantification, this compound can be used as a metabolic probe. By introducing it into a microbial culture, researchers can investigate whether bacteria can further metabolize PLA, potentially reversing the pathway or shunting it into other biochemical routes. This is crucial for understanding the stability of flavor and bioactive compounds in fermented foods over time.

In biotechnology, manipulating microbial metabolism to enhance the production of valuable compounds is a key goal. biorxiv.org By understanding the kinetics of PLA production and degradation—facilitated by tracers like this compound—scientists can engineer fermentation conditions or bacterial strains to maximize the yield of these beneficial metabolites. This has applications in developing novel food preservatives and functional foods with enhanced health benefits. nih.gov

Pre-clinical in vivo Metabolic Imaging (Animal Models)

Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging, non-invasive magnetic resonance (MR)-based technique used to visualize and quantify metabolic processes in living organisms. nih.gov This method involves administering a non-radioactive, deuterium-labeled substrate and then using deuterium MR spectroscopy to detect the labeled substrate and its downstream metabolic products in real-time. bohrium.comoup.com DMI offers several advantages, including the absence of ionizing radiation and the ability to monitor metabolism over extended periods (hours). nih.govresearchgate.net

The most common application of DMI in animal models has been to trace glucose metabolism. In studies using mouse models of glioblastoma, administration of deuterated glucose ([6,6′-²H₂]glucose) allows for the spatial mapping of its conversion to deuterated lactate (Lac) and glutamate (B1630785)/glutamine (Glx). elifesciences.org This provides a direct readout of glycolytic and TCA cycle activity within tumors, offering insights into tumor heterogeneity and proliferation. researchgate.netelifesciences.org

While not yet documented, this compound represents a potential tracer for specialized DMI applications in animal models. It could be used to investigate the in vivo biodistribution, uptake, and metabolic fate of circulating phenyllactate. Such studies would be highly relevant for:

Microbiome-Host Interaction: Investigating how gut-derived metabolites like PLA are absorbed and metabolized by host tissues.

Metabolic Disease Models: Studying alterations in aromatic amino acid metabolism in animal models of specific diseases. d-nb.info

The feasibility of using deuterated aromatic compounds to trace metabolism in vivo has been established. For example, [ring ²H₅]phenylalanine has been used to assess the activity of the enzyme phenylalanine hydroxylase by measuring its conversion to [²H₄]tyrosine in plasma. nih.gov By analogy, this compound could provide a unique window into the in vivo dynamics of a key microbial metabolite.

| Tracer | Imaging Modality | Metabolic Pathway Investigated | Primary Application |

|---|---|---|---|

| [¹⁸F]FDG | PET | Glucose uptake and phosphorylation | Standard for imaging high glucose metabolism in tumors. bruker.com |

| Hyperpolarized [1-¹³C]pyruvate | ¹³C MRS | Pyruvate-to-lactate conversion (glycolysis) | Real-time imaging of glycolytic flux. bruker.com |

| [6,6′-²H₂]glucose | DMI / ²H MRS | Glycolysis, TCA Cycle | Non-invasive mapping of glucose conversion to lactate and Glx. nih.govresearchgate.net |

| This compound | DMI / ²H MRS (Potential) | Aromatic lactate metabolism | Potential for tracing the fate of microbial-derived metabolites in vivo. |

Deuterium Metabolic Imaging for Glucose Turnover Kinetics in Glioblastoma Models

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique used to map metabolic activity in vivo. In the context of glioblastoma research, DMI, particularly when enhanced by dynamic glucose administration (DGE-DMI), provides a powerful tool for investigating tumor metabolism. These studies typically involve the administration of deuterium-labeled glucose, which is then metabolized by cells. The resulting downstream metabolites, which incorporate deuterium, can be detected and quantified to create metabolic maps and measure flux rates.

Research in mouse models of glioblastoma has utilized this technique to trace the conversion of deuterium-labeled glucose into key metabolites like lactate (Lac) and the combined pool of glutamate and glutamine (Glx). elifesciences.orgnih.gov This allows for the spatial and temporal resolution of glucose metabolic flux rates, offering insights into the metabolic heterogeneity of these aggressive brain tumors. elifesciences.orgnih.govnih.gov Glioblastomas are known for their ability to utilize both glycolysis and mitochondrial oxidation, and DMI helps in quantifying these pathway fluxes. elifesciences.org

Detailed Research Findings:

Studies comparing different mouse glioblastoma models (GL261 and CT2A) have revealed that the kinetics of glycolytic lactate turnover can reflect fundamental phenotypic differences between tumors. elifesciences.orgnih.govelifesciences.org The technique has shown that lactate metabolism can mirror variations in cell density and proliferation within a tumor. elifesciences.org Furthermore, the recycling of glucose-derived glutamate-glutamine in the peritumoral region has been suggested as a potential indicator of the glioma cells' invasive capacity and their potential to form secondary lesions. elifesciences.orgnih.gov

The DGE-DMI approach allows for the generation of metabolic concentration maps and the calculation of flux rates for glycolysis and mitochondrial oxidation. nih.gov This provides a quantitative method to characterize tumor microenvironments and has been validated through histopathological analysis of tumor characteristics like cell density, proliferation, and immune cell infiltration. nih.govnih.gov The ability to non-invasively assess these metabolic features holds promise for better understanding glioblastoma heterogeneity and could inform the development of more precise neuro-oncological strategies. nih.govmirasmart.com

Interactive Data Table: Key Metabolic Parameters in Glioblastoma Mouse Models

| Glioblastoma Model | Key Metabolic Finding | Implication | Supporting Evidence |

| CT2A vs. GL261 | Tumor lactate turnover mirrors phenotype differences between the models. elifesciences.orgnih.gov | Faster turnover is associated with more disrupted stromal-vascular phenotypes. elifesciences.org | DGE-DMI reveals distinct lactate kinetics linked to tumor-specific features. elifesciences.orgnih.gov |

| Pooled Cohorts | Peritumoral glutamate-glutamine recycling is a potential marker of invasion. nih.govelifesciences.org | May reflect a phenotype associated with cell migration and secondary brain lesions. elifesciences.org | Correlates with histopathological findings of invasion and distant migration. nih.gov |

Assessing Metabolic Changes in Animal Models of Disease (e.g., tumor metabolism)

The study of metabolic reprogramming is a cornerstone of cancer research, with lactate being a central molecule in the tumor microenvironment (TME). mdpi.comnih.gov Animal models are crucial tools for investigating these metabolic shifts. mdpi.com Tumors often exhibit the Warburg effect, characterized by high glucose uptake and increased lactate production even in the presence of oxygen. elifesciences.orgnih.gov This lactate is not merely a waste product but an active participant in numerous cellular processes, including signaling, angiogenesis, and immunosuppression, thereby driving cancer progression. mdpi.comnih.govnih.gov

Detailed Research Findings:

In various animal models of cancer, researchers have observed that lactate produced by tumor cells acidifies the TME, which can promote tumor invasion and metastasis. nih.govnih.gov There is a metabolic symbiosis within tumors, where some cancer cells produce lactate through glycolysis, and other, more oxidative cancer cells can take up and use this lactate as a fuel source. mdpi.com This metabolic flexibility contributes to tumor aggressiveness and adaptation to the harsh conditions of the TME. mdpi.com

Studies using animal models have demonstrated that high lactate levels are associated with tumor recurrence and poor survival. nih.gov For instance, in breast tumor models, cancer cell-secreted lactate was found to suppress the function of dendritic cells, a key component of the anti-tumor immune response. mdpi.com Furthermore, lactate can induce a pro-inflammatory or anti-inflammatory environment depending on the context and can inhibit the migration and function of T cells within the tumor. mdpi.com Targeting the enzymes that produce lactate, such as lactate dehydrogenase A (LDHA), or the transporters that shuttle it across cell membranes (MCTs), has been shown to inhibit tumor growth and metastasis in mouse models, highlighting the therapeutic potential of targeting lactate metabolism. mdpi.comnih.gov

Interactive Data Table: Effects of Lactate in the Tumor Microenvironment (Animal Models)

| Metabolic Process | Observation in Animal Models | Consequence for Tumor | Reference |

| Metabolic Reprogramming | Increased lactate production (Warburg effect) and lactate shuttling between cancer cells. mdpi.com | Fosters tumor aggressiveness and adaptation to hypoxia. mdpi.com | mdpi.com |

| Immune Evasion | Lactate suppresses dendritic cell and T cell function. mdpi.com | Tumors evade immune surveillance. mdpi.com | mdpi.com |

| Angiogenesis | Lactate uptake in endothelial cells leads to Hif1α-driven angiogenesis. nih.gov | Promotes the formation of new blood vessels to supply the tumor. | nih.gov |

| Metastasis & Recurrence | High lactate levels are associated with metastasis and tumor recurrence. nih.gov | Leads to more aggressive disease and poor survival. | nih.gov |

Future Research Directions and Technological Advancements

Development of Novel Isotopic Labeling Strategies for Complex Molecules

The synthesis of isotopically labeled compounds is foundational to their use in metabolic research. dntb.gov.ua Future progress will depend on the development of more sophisticated and efficient labeling strategies. A primary challenge lies in achieving site-specific and stereoselective deuteration, which is crucial for creating molecules like L-3-phenyl-D5-lactate where the deuterium (B1214612) atoms are precisely placed and the chiral center is correctly configured. dntb.gov.uaresearchgate.net

Current methods often rely on classical synthesis starting from labeled precursors or on hydrogen-deuterium exchange reactions. dntb.gov.ua However, these can be complex and may not always provide the desired selectivity. Emerging strategies are set to overcome these limitations. Chemoenzymatic methods, which combine the precision of enzymes with the versatility of chemical reactions, offer a promising route to producing complex, stereospecific deuterated molecules. rsc.org Additionally, late-stage functionalization, where isotopes are introduced at a final step in the synthesis, is becoming a practical method for creating libraries of deuterated compounds. researchgate.net Another innovative approach involves ruthenium-catalyzed C-H bond activation, which allows for highly regioselective and stereoselective deuterium labeling of molecules like sugars under mild conditions. rsc.orgrsc.org

Table 1: Comparison of Isotopic Labeling Strategies

| Strategy | Description | Advantages | Challenges |

| Classical Synthesis | Multi-step synthesis starting from simple, commercially available labeled precursors. dntb.gov.ua | Well-established routes for many basic molecules. | Can be lengthy, expensive, and may have low overall yields for complex targets. |

| Hydrogen-Deuterium Exchange | Replacement of hydrogen atoms with deuterium using a catalyst and a deuterium source (e.g., D2O). researchgate.net | Can be used for late-stage labeling. | Often lacks regioselectivity and stereoselectivity; can lead to scrambling of labels. nih.gov |

| Chemoenzymatic Synthesis | Utilizes enzymes for key stereoselective or regioselective steps within a chemical synthesis pathway. rsc.orgparis-saclay.fr | High selectivity, mild reaction conditions, environmentally sustainable. nih.gov | Requires identification and engineering of suitable enzymes. |

| C-H Bond Activation | Uses transition metal catalysts (e.g., Ruthenium, Iridium) to selectively replace a specific C-H bond with a C-D bond. rsc.orgrsc.org | High regioselectivity and potential for late-stage functionalization. researchgate.net | Catalyst development is ongoing; substrate scope can be limited. |

Integration of Multi-Omics Data with Stable Isotope Tracing for Holistic Pathway Understanding

To gain a comprehensive understanding of metabolism, researchers are moving beyond studying single pathways in isolation. The future lies in integrating data from multiple "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope tracing data. mdpi.com This multi-omics approach provides a holistic view of how genetic information is translated into metabolic function and how it is regulated under different conditions. nih.gov

When a tracer like Sodium L-3-phenyl-D5-lactate is introduced into a biological system, its journey can be tracked through various metabolic products. springernature.comresearchgate.net By simultaneously measuring changes in gene expression (transcriptomics), protein levels (proteomics), and the concentrations of all metabolites (metabolomics), scientists can build comprehensive models of metabolic networks. mdpi.comnih.gov For example, observing an accumulation of a deuterated metabolite can be correlated with changes in the expression of genes encoding the enzymes responsible for its synthesis or breakdown.

This integrated approach is crucial for understanding complex metabolic reprogramming in diseases. nih.gov Computational tools are essential for integrating these large and diverse datasets, allowing researchers to identify key regulated enzymes and pathways that would be missed by any single omics approach alone. nih.govresearchgate.net The combination of stable isotope-resolved metabolomics (SIRM) with other omics data facilitates a thorough comprehension of metabolic regulation and network interactions. nih.govnih.gov

Table 2: Data Integration in a Multi-Omics Isotope Tracing Experiment

| Omics Level | Data Type | Information Provided |

| Genomics | DNA Sequence | Genetic blueprint, potential for metabolic enzyme mutations. |

| Transcriptomics | mRNA Levels | Gene expression, indicates which enzymes are being actively transcribed. |

| Proteomics | Protein Levels & Modifications | Abundance of enzymes and post-translational modifications that regulate their activity. oup.com |

| Metabolomics | Metabolite Concentrations | Overall snapshot of the metabolic state. osti.gov |

| Isotope Tracing | Isotope Labeling Patterns | Dynamic measure of metabolic pathway activity and flux. springernature.comnih.gov |

Advancements in Biocatalysis for Sustainable Production of Chiral Deuterated Compounds

The synthesis of chiral deuterated compounds like this compound presents significant challenges for traditional organic chemistry. Biocatalysis, the use of enzymes to perform chemical transformations, is emerging as a powerful and sustainable alternative. paris-saclay.frpreprints.org Enzymes offer near-perfect chemo-, stereo-, and regioselectivity under mild, environmentally friendly conditions, making them ideal for producing high-purity chiral molecules. nih.gov

Future research will focus on discovering and engineering enzymes with novel capabilities. paris-saclay.fr For instance, oxidoreductases, such as ketoreductases (KREDs) and lactate (B86563) dehydrogenases, are prime candidates for the asymmetric synthesis of chiral alcohols like L-3-phenyl-lactate. mdpi.comacs.org Through protein engineering, the substrate scope and efficiency of these enzymes can be dramatically improved. mdpi.com A significant hurdle in using many reductase enzymes for deuteration has been the need for an expensive, deuterated cofactor, [4-²H]-NADH. nih.gov Recent breakthroughs have demonstrated strategies to generate and recycle this cofactor in-situ using a cheap source of deuterium (D₂O) and a clean reductant (H₂), paving the way for cost-effective and scalable biocatalytic deuteration. nih.gov This approach has been successfully used for the asymmetric deuteration of a range of molecules. nih.gov

The development of enzyme cascades, where multiple enzymes work in sequence in a one-pot reaction, will further streamline the synthesis of complex labeled molecules from simple precursors. google.com

Table 3: Comparison of Chemical Synthesis vs. Biocatalysis for Chiral Deuterated Compounds

| Feature | Traditional Chemical Synthesis | Biocatalysis |

| Stereoselectivity | Often requires chiral auxiliaries or catalysts; can result in mixtures of enantiomers. | Typically offers excellent enantioselectivity (>99% ee). nih.gov |

| Regioselectivity | Can be difficult to control, requiring complex protecting group strategies. | Highly specific, targeting a single position in the molecule. |

| Reaction Conditions | Often requires harsh conditions (high temperature/pressure, toxic solvents). | Operates under mild, aqueous conditions (neutral pH, room temperature). nih.gov |

| Sustainability | Generates more chemical waste; often relies on heavy metal catalysts. | Uses renewable catalysts (enzymes) and is considered a "green" technology. paris-saclay.fr |

| Cost | Can be expensive due to multi-step processes and costly reagents/catalysts. | Can be cost-effective, especially with cofactor recycling systems. nih.gov |

Innovations in Magnetic Resonance and Mass Spectrometry for Enhanced Metabolic Resolution

The ability to detect and quantify isotopically labeled molecules is paramount. Continuous innovations in analytical instrumentation, particularly in Magnetic Resonance (MR) and Mass Spectrometry (MS), are pushing the boundaries of metabolic research. mdpi.com